7-Chloro-4-hydroxy-2,3-dihydro-1H-inden-1-one
Description
Historical Context and Evolution of Indenone Chemistry in Academic Scholarship
The academic exploration of 1-indanone (B140024) and its derivatives spans over a century, with the first publications concerning their preparation appearing in the 1920s. nih.govbeilstein-journals.orgresearchgate.net Early synthetic strategies were foundational, primarily relying on intramolecular cyclization reactions. One of the earliest successful methods was the Friedel–Crafts acylation of 3-arylpropionic acids or their corresponding acid chlorides, a robust reaction that remains relevant today. beilstein-journals.orgresearchgate.net
The field has since undergone significant evolution, driven by the need for greater efficiency, selectivity, and molecular diversity. The mid-to-late 20th century saw the refinement of existing methods and the discovery of new cyclization pathways. The Nazarov cyclization, an electrocyclic reaction of divinyl ketones, became a prominent tool for constructing the 1-indanone core. nih.gov
In the last few decades, the advent of transition-metal catalysis has revolutionized indenone synthesis. organic-chemistry.org Palladium, rhodium, iridium, and nickel catalysts are now routinely used to orchestrate complex bond formations under mild conditions, enabling the construction of highly functionalized indanones that were previously inaccessible. nih.govorganic-chemistry.orgrsc.org These modern techniques, including palladium-catalyzed carbonylative cyclizations and rhodium-catalyzed annulations, represent the forefront of synthetic efficiency in this chemical class. organic-chemistry.orgrsc.org
| Era | Key Synthetic Developments | Description |
| Early 20th Century | Intramolecular Friedel-Crafts Acylation | Cyclization of 3-arylpropionic acids or acid chlorides using a strong Lewis acid to form the 1-indanone ring system. beilstein-journals.orgresearchgate.net |
| Mid 20th Century | Nazarov Cyclization | An acid-catalyzed conrotatory 4π-electrocyclization of divinyl ketones to produce cyclopentenone rings, applicable to indanone synthesis. nih.gov |
| Late 20th/Early 21st Century | Transition-Metal Catalysis | Development of methods using palladium, rhodium, and other metals for carbonylative cyclizations and annulation reactions, offering high yields and functional group tolerance. nih.govorganic-chemistry.orgrsc.org |
| Contemporary | Advanced Catalytic Systems & Asymmetric Synthesis | Use of sophisticated ligands and catalysts for stereoselective synthesis and the functionalization of the indanone core via reactions like Suzuki-Miyaura cross-coupling. researchgate.netrsc.org |
Significance and Research Impetus for 7-Chloro-4-hydroxy-2,3-dihydro-1H-inden-1-one Studies
The significance of the 1-indanone framework is rooted in its wide spectrum of biological activities. nih.gov Derivatives have been extensively studied and developed as potent agents for various therapeutic applications. researchgate.netnih.govrjptonline.org This broad utility provides the primary impetus for the synthesis and study of novel substituted indanones like this compound. The specific combination of chloro, hydroxy, and ketone functional groups on this molecule suggests its role as a versatile chemical building block for medicinal chemistry.
The research impetus can be broken down by its structural components:
The 1-Indanone Core: This scaffold is a well-established pharmacophore associated with numerous biological activities. researchgate.net Its rigid structure is ideal for orienting substituents to interact with biological targets.
The Chloro Substituent: Halogen atoms, particularly chlorine, are often incorporated into drug candidates to modulate electronic properties, lipophilicity, and metabolic stability. Chloro-substituted indanones are common precursors in multi-step syntheses. beilstein-journals.orgresearchgate.net
The Hydroxy Substituent: The hydroxyl group can act as a hydrogen bond donor and acceptor, providing key interactions with biological receptors. It also serves as a synthetic handle for further derivatization, for example, through etherification or esterification. nih.gov
Given these features, this compound is primarily of interest as a synthetic intermediate for constructing more complex molecules intended for biological evaluation. researchgate.net
| Biological Activity of Indanone Derivatives | Examples of Investigated Uses |
| Neurodegenerative Diseases | Treatment of Alzheimer's disease (e.g., Donepezil). guidechem.comresearchgate.netnih.gov |
| Anticancer | Cytotoxic activity against various tumor cell lines. nih.govrjptonline.org |
| Antimicrobial | Activity against Gram-positive and Gram-negative bacteria. rjptonline.orgnih.gov |
| Anti-inflammatory | Inhibition of inflammatory pathways. rjptonline.org |
| Antiviral | Inhibition of viral replication, including Hepatitis C. nih.govrjptonline.org |
| Antimalarial | Activity against Plasmodium parasites. rjptonline.org |
| Agrochemical | Use as insecticides, fungicides, and herbicides. nih.gov |
Current Research Landscape and Emerging Trends Pertaining to this compound
The current research landscape in indenone chemistry is characterized by a focus on synthetic innovation and the expansion of its application in drug discovery and materials science. While specific studies on this compound are not widely published, its structure is directly relevant to several major trends.
One dominant trend is the development of novel annulation strategies to build complex polycyclic and spirocyclic frameworks onto the 1-indanone core. nih.govrsc.org These intricate structures are of high interest in medicinal chemistry for their potential to interact with challenging biological targets. The functional groups of this compound make it an ideal starting point for such multi-step synthetic sequences.
Another significant area of research involves the use of modern cross-coupling reactions, such as the Suzuki-Miyaura reaction, to functionalize the indanone skeleton. researchgate.net This allows for the efficient introduction of diverse aryl or alkyl groups, enabling the rapid generation of compound libraries for biological screening. The chloro-substituent on the title compound is well-suited for participating in such palladium-catalyzed coupling reactions.
Furthermore, there is a continued focus on designing indanone derivatives with specific biological targets in mind, such as kinase inhibitors for cancer therapy or modulators for neurodegenerative diseases. nih.govresearchgate.net The synthesis and derivatization of functionalized intermediates like this compound are critical first steps in these goal-oriented research programs. The exploration of its reactivity and potential as a precursor for novel bioactive compounds remains an active and promising field of chemical research.
Properties
IUPAC Name |
7-chloro-4-hydroxy-2,3-dihydroinden-1-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7ClO2/c10-6-2-4-7(11)5-1-3-8(12)9(5)6/h2,4,11H,1,3H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CCIZYBHXXRGZKM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(=O)C2=C(C=CC(=C21)O)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7ClO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20662669 | |
| Record name | 7-Chloro-4-hydroxy-2,3-dihydro-1H-inden-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20662669 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
182.60 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
24425-39-6 | |
| Record name | 7-Chloro-4-hydroxy-2,3-dihydro-1H-inden-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20662669 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthetic Methodologies for 7 Chloro 4 Hydroxy 2,3 Dihydro 1h Inden 1 One
Retrosynthetic Analysis and Strategic Disconnections
Retrosynthetic analysis is a technique used to deconstruct a target molecule into simpler, readily available starting materials. For 7-Chloro-4-hydroxy-2,3-dihydro-1H-inden-1-one, the most logical and strategic disconnection occurs at the C(3a)-C(4) bond, which simplifies the bicyclic structure into a more manageable acyclic precursor. This disconnection is characteristic of an intramolecular Friedel-Crafts acylation, a cornerstone of indanone synthesis.
This primary disconnection reveals a key intermediate: 3-(2-chloro-5-hydroxyphenyl)propanoic acid . This precursor contains all the necessary atoms and the correct substitution pattern on the aromatic ring to achieve the target molecule upon cyclization. Further disconnection of this propanoic acid derivative by breaking the Cβ-Cγ bond points to a substituted halobenzene and a three-carbon chain synthon, which are typically commercially available or easily synthesized. Identifying key structural motifs and the relative disposition of functional groups is crucial for determining the most effective disconnections. bham.ac.ukelsevier.com
Direct Synthetic Routes to this compound
Direct routes to the target indanone involve the formation of the five-membered ring onto the pre-functionalized benzene (B151609) ring in a single key cyclization step.
The intramolecular Friedel-Crafts acylation is the most prevalent and powerful method for constructing the 1-indanone (B140024) skeleton. orgsyn.org This reaction typically involves the cyclization of a 3-arylpropanoic acid or its more reactive derivative, an acyl chloride. mdpi.comnih.gov
For the synthesis of this compound, the precursor 3-(2-chloro-5-hydroxyphenyl)propanoic acid is treated with a strong acid catalyst. Protic acids like polyphosphoric acid (PPA), sulfuric acid, or methanesulfonic acid are commonly used, often at elevated temperatures, to promote the dehydrative cyclization. researchgate.net Alternatively, the propanoic acid can be converted to its acyl chloride using reagents like thionyl chloride, followed by cyclization promoted by a Lewis acid such as aluminum chloride (AlCl₃). beilstein-journals.org The choice of catalyst can be critical for regioselectivity, especially in complex aromatic systems. d-nb.info
An alternative approach utilizes Meldrum's acid derivatives, which can serve as effective acylating agents in Friedel-Crafts reactions, often under milder conditions than traditional methods. orgsyn.orgbeilstein-journals.org
Table 1: Comparison of Catalysts in Friedel-Crafts Acylation for Indanone Synthesis
| Catalyst System | Precursor | Conditions | Advantages |
|---|---|---|---|
| Polyphosphoric Acid (PPA) | 3-Arylpropanoic Acid | High Temperature | Direct cyclization, readily available. |
| Thionyl Chloride / AlCl₃ | 3-Arylpropanoic Acid | Two steps, moderate temp. | High reactivity of acyl chloride intermediate. beilstein-journals.org |
| Lanthanide Triflates (e.g., Tb(OTf)₃) | 3-Arylpropanoic Acid | Very High Temperature | Catalytic, effective for deactivated rings. researchgate.net |
Modern organic synthesis has increasingly employed transition metals, particularly palladium, to catalyze the formation of carbocyclic rings. rsc.org These methods offer high efficiency and functional group tolerance.
One such strategy is the palladium-catalyzed carbonylative cyclization of unsaturated aryl halides. organic-chemistry.org For the target molecule, a precursor like 1-chloro-4-hydroxy-2-vinylbenzene could potentially undergo cyclization in the presence of carbon monoxide and a palladium catalyst to form the indanone ring. Another powerful method is the intramolecular Heck reaction. researchgate.net A reductive Heck reaction of a precursor like an appropriately substituted 2'-iodochalcone can yield 3-aryl-1-indanones using a palladium nanoparticle catalyst. researchgate.net
Palladium-catalyzed cascade reactions, such as a Heck-aldol annulation, provide a one-pot synthesis of multisubstituted 1-indanones from simple starting materials. liv.ac.uk These reactions proceed by first installing an enol functionality on the aromatic ring, followed by an aldol-type cyclization. liv.ac.uk
Table 2: Examples of Palladium-Catalyzed Indanone Syntheses
| Reaction Type | Catalyst | Precursor Type | Key Features |
|---|---|---|---|
| Carbonylative Cyclization | Palladium complexes | Unsaturated Aryl Iodides | Incorporates a carbonyl group from CO gas. organic-chemistry.org |
| Reductive Heck Reaction | Pd-BNP (nanoparticles) | 2'-Iodochalcones | Heterogeneous, reusable catalyst. researchgate.net |
Multi-component reactions (MCRs) are highly efficient processes where three or more reactants combine in a single operation to form a complex product, incorporating portions of all starting materials. nih.govbaranlab.orgresearchgate.net This approach offers significant advantages in terms of step economy and waste reduction. nih.gov While a specific MCR for this compound is not prominently documented, general MCRs for indanones have been developed. For example, a one-pot synthesis of 2,3-disubstituted indanones can be achieved via an SbF₅-catalyzed reaction of phenylalkynes with aldehydes. organic-chemistry.org This proceeds through a Nazarov cyclization, a powerful method for forming five-membered rings. organic-chemistry.org
A convergent synthesis strategy involves preparing different fragments of the molecule independently and then joining them at a late stage. nih.govnih.gov For the target molecule, this could involve the coupling of a substituted aromatic boronic acid with a suitable enone partner, followed by an acid-catalyzed cyclization sequence. rsc.org
Novel and Green Synthetic Protocols for this compound
In line with the principles of green chemistry, recent research has focused on developing more environmentally benign synthetic methods. For indanone synthesis, this includes the use of non-conventional energy sources and recyclable catalysts.
Microwave irradiation and high-intensity ultrasound have been successfully applied to the intramolecular Friedel-Crafts acylation of 3-arylpropionic acids. mdpi.comnih.gov These techniques often lead to dramatically reduced reaction times, lower energy consumption, and improved yields compared to conventional heating. nih.gov Furthermore, the development of recyclable catalytic systems, such as metal triflates in ionic liquids, allows for the catalyst to be recovered and reused, minimizing waste. beilstein-journals.orgresearchgate.net
Visible-light photoredox catalysis has emerged as a powerful tool in organic synthesis, allowing for the generation of reactive radical intermediates under exceptionally mild conditions. princeton.edubeilstein-journals.org This technology utilizes a photocatalyst, such as a ruthenium or iridium complex, which absorbs visible light and initiates single-electron transfer processes. nih.govnih.gov
The synthesis of indanones can be achieved via photocatalytic radical cascade cyclizations. acs.org For example, a reaction between a 2-allylbenzaldehyde derivative and a diazo compound, initiated by a photocatalyst, can produce the indanone skeleton. acs.org A plausible light-driven pathway to this compound could involve designing a precursor that, upon radical generation via photoredox catalysis, undergoes an intramolecular cyclization onto the aromatic ring. This approach avoids the need for harsh acidic conditions or high temperatures, aligning with the goals of sustainable chemistry. nih.govresearchgate.net
Table 3: Comparison of Synthetic Strategies for Indanones
| Strategy | Energy Source | Key Reagents/Catalysts | Primary Advantage |
|---|---|---|---|
| Classical Friedel-Crafts | Thermal | Strong acids (PPA, AlCl₃) | Well-established, powerful C-C bond formation. orgsyn.org |
| Transition Metal Catalysis | Thermal | Palladium, Rhodium, Nickel | High efficiency and functional group tolerance. beilstein-journals.orgorganic-chemistry.org |
| Green Protocols | Microwave/Ultrasound | Acid catalysts | Reduced reaction time and energy use. mdpi.comnih.gov |
Bio-inspired and Enzymatic Transformations Leading to this compound
While specific bio-inspired or enzymatic syntheses directly targeting this compound are not extensively documented in current literature, the principles of biocatalysis offer potential pathways. Bio-inspired syntheses often mimic natural processes, which could involve enzymatic halogenation followed by a cyclization cascade.
Enzymatic approaches to the synthesis of related chiral alcohols and ketones are more established. For instance, biocatalysts are widely used for the asymmetric reduction of prochiral ketones to produce chiral alcohols, which are valuable pharmaceutical precursors. Enzymes such as alcohol dehydrogenases (ADHs) can exhibit high enantioselectivity in the reduction of various aromatic ketones. Although this applies to the modification of the indanone core rather than its formation, it highlights the potential for enzymatic transformations in the synthesis of functionalized indanones. Future research may explore the use of halogenases and cyclases to construct the chloro-hydroxy-indanone scaffold from a suitable linear precursor in a one-pot, environmentally benign process.
Flow Chemistry and Continuous Processing for this compound
Continuous flow chemistry and microreactor technology present significant advantages for the synthesis of fine chemicals, including improved safety, efficiency, and scalability. flinders.edu.au The synthesis of indanones often involves intramolecular Friedel-Crafts acylation, a reaction class that has been successfully adapted to flow processes. researchgate.net
The application of flow chemistry to the synthesis of this compound could involve the continuous pumping of a suitable precursor, such as a substituted 3-phenylpropionic acid or its corresponding acyl chloride, through a heated reactor coil packed with a solid acid catalyst. Heterogeneous catalysts, such as zeolites or polymer-supported acids, are particularly advantageous in flow systems as they simplify product purification. rsc.org
Key benefits of a continuous flow approach for this synthesis would include:
Precise Temperature Control: Minimizing the formation of byproducts often associated with exothermic Friedel-Crafts reactions.
Enhanced Safety: Handling potentially hazardous reagents in small, controlled volumes within the reactor.
Increased Throughput: Facilitating larger scale production compared to batch processes. flinders.edu.au
Process Automation: Allowing for streamlined, multi-step syntheses with in-line purification and analysis.
While a specific continuous flow synthesis for this compound has not been detailed in the literature, the successful application of this technology to similar intramolecular cyclizations suggests its feasibility and potential for optimizing the production of this compound. researchgate.netrsc.org
Optimization of Reaction Conditions and Yields in this compound Synthesis
The synthesis of substituted indanones, including this compound, typically relies on intramolecular Friedel-Crafts acylation of a corresponding 3-arylpropionic acid or its derivative. nih.govbeilstein-journals.org The optimization of this key cyclization step, along with the preceding halogenation, is crucial for maximizing the yield and purity of the final product.
A plausible synthetic route involves the chlorination of a 4-hydroxy-2,3-dihydro-1H-inden-1-one precursor. The use of N-Chlorosuccinimide (NCS) is a common and effective method for the chlorination of aromatic compounds. nih.gov The optimization of this chlorination step would involve a systematic study of various parameters.
Table 1: Parameters for Optimization of the Chlorination of 4-hydroxy-2,3-dihydro-1H-inden-1-one
| Parameter | Range/Options | Rationale |
| Solvent | Acetonitrile (B52724), Dichloromethane, Acetic Acid | Solvent polarity can influence the reactivity of NCS and the solubility of the substrate. |
| Temperature | 25°C to 80°C | Higher temperatures can increase the reaction rate but may also lead to side products. |
| Equivalents of NCS | 1.0 to 1.5 | Using a slight excess of NCS can drive the reaction to completion, but a large excess can lead to dichlorination. |
| Catalyst | None, Lewis Acids (e.g., AlCl₃), Brønsted Acids (e.g., H₂SO₄) | Acid catalysts can activate the aromatic ring or the chlorinating agent, potentially improving regioselectivity and reaction rate. |
| Reaction Time | 1 to 24 hours | Monitoring the reaction progress is essential to determine the optimal time for maximizing yield while minimizing degradation. |
Similarly, the optimization of the intramolecular Friedel-Crafts cyclization is critical. Design of Experiments (DoE) methodologies, such as Response Surface Methodology (RSM), can be employed to efficiently explore the effects of multiple variables on the reaction yield. nih.govnih.gov
Table 2: Factors for Optimization of Intramolecular Friedel-Crafts Cyclization
| Factor | Low Level | High Level | Potential Impact on Yield |
| Catalyst Loading (mol%) | 5 | 20 | Higher catalyst loading can increase conversion but also cost and potential for side reactions. |
| Temperature (°C) | 80 | 120 | Affects reaction kinetics; higher temperatures may promote undesirable side reactions. |
| Reaction Time (h) | 4 | 12 | Sufficient time is needed for completion, but prolonged times can lead to product decomposition. |
| Substrate Concentration (M) | 0.1 | 0.5 | Higher concentrations can increase throughput but may lead to intermolecular reactions. |
By systematically varying these parameters and analyzing the resulting yields and impurity profiles, an optimized protocol for the synthesis of this compound can be developed. The choice of a strong acid catalyst, such as polyphosphoric acid (PPA) or methanesulfonic acid (MSA), is common for such cyclizations. masterorganicchemistry.com Careful control of the reaction conditions is necessary to ensure high regioselectivity and prevent the formation of isomeric byproducts.
Chemical Reactivity and Mechanistic Studies of 7 Chloro 4 Hydroxy 2,3 Dihydro 1h Inden 1 One
Electrophilic and Nucleophilic Reactivity at Key Sites of 7-Chloro-4-hydroxy-2,3-dihydro-1H-inden-1-one.
The structure of this compound presents several sites susceptible to either electrophilic or nucleophilic attack. The reactivity at these sites is modulated by the electronic effects of the substituents on the bicyclic system.
The primary electrophilic site is the carbonyl carbon (C-1). The polarization of the carbon-oxygen double bond renders this carbon atom electron-deficient and thus a target for nucleophiles. Nucleophilic addition to the carbonyl group is a characteristic reaction of ketones.
The nucleophilic centers of the molecule are the phenolic hydroxyl group, the aromatic ring, and the α-carbon to the carbonyl group (C-2). The oxygen atom of the hydroxyl group possesses lone pairs of electrons and can act as a nucleophile. The aromatic ring, activated by the powerful electron-donating hydroxyl group, is susceptible to electrophilic substitution. The α-protons at the C-2 position are acidic and can be removed by a base to generate an enolate, which is a potent carbon nucleophile.
The interplay of these reactive sites allows for a variety of transformations, as summarized in the table below.
| Reactive Site | Type of Reactivity | Potential Reactions | Reagents |
| Carbonyl Carbon (C-1) | Electrophilic | Nucleophilic Addition | Grignard reagents, organolithiums, hydrides (e.g., NaBH4), cyanides |
| Hydroxyl Oxygen (O-4) | Nucleophilic | O-Alkylation, O-Acylation | Alkyl halides, acyl chlorides, anhydrides |
| Aromatic Ring (C-5, C-6) | Nucleophilic | Electrophilic Aromatic Substitution | Halogens, nitric acid, sulfuric acid |
| α-Carbon (C-2) | Nucleophilic (as enolate) | Alkylation, Aldol (B89426) condensation | Alkyl halides, aldehydes, ketones |
Redox Chemistry and Transformations Involving the this compound Scaffold.
The this compound scaffold can undergo both oxidation and reduction reactions at its key functional groups.
Reduction: The most common reduction reaction for this molecule is the conversion of the ketone at C-1 to a secondary alcohol, yielding 7-chloro-2,3-dihydro-1H-inden-1,4-diol. This transformation can be achieved using a variety of reducing agents.
Hydride Reagents: Sodium borohydride (B1222165) (NaBH4) and lithium aluminum hydride (LiAlH4) are effective for this reduction.
Catalytic Hydrogenation: Hydrogen gas in the presence of a metal catalyst such as palladium, platinum, or nickel can also be employed.
Oxidation: The phenolic hydroxyl group is susceptible to oxidation. Depending on the oxidizing agent and reaction conditions, this can lead to the formation of quinone-type structures or oxidative coupling products. Strong oxidizing agents may lead to the degradation of the aromatic ring. It is important to note that the electron-rich nature of the phenol (B47542) makes it sensitive to oxidation.
| Transformation | Reagent/Condition | Product |
| Ketone Reduction | NaBH4, MeOH | 7-chloro-2,3-dihydro-1H-inden-1,4-diol |
| Ketone Reduction | H2, Pd/C | 7-chloro-2,3-dihydro-1H-inden-1,4-diol |
| Phenol Oxidation | Mild oxidizing agents (e.g., Fremy's salt) | Quinone-like species |
Stereoselective Reactions and Chiral Transformations of this compound.
While this compound is an achiral molecule, it can serve as a precursor for the synthesis of chiral molecules through stereoselective reactions. The introduction of a stereocenter can be achieved at the C-1 or C-2 position.
Stereoselective Reduction of the Carbonyl Group: The reduction of the ketone to an alcohol creates a new stereocenter at C-1. The use of chiral reducing agents or catalysts can favor the formation of one enantiomer of the resulting alcohol over the other.
Chiral Hydride Reagents: Chiral modifications of borohydride and aluminum hydride reagents, such as those derived from chiral auxiliaries, can provide enantioselectivity.
Asymmetric Catalytic Hydrogenation: Transition metal catalysts complexed with chiral ligands are widely used for the enantioselective reduction of ketones.
Stereoselective Reactions at the α-Carbon: Deprotonation of the C-2 position to form a prochiral enolate, followed by reaction with an electrophile in the presence of a chiral catalyst or auxiliary, can lead to the formation of a new stereocenter at C-2 with high enantiomeric excess.
| Reaction Type | Chiral Reagent/Catalyst | Position of New Stereocenter |
| Asymmetric Reduction | Chiral borane (B79455) reagents (e.g., CBS catalyst) | C-1 |
| Asymmetric Hydrogenation | Ru-BINAP, Rh-DIPAMP | C-1 |
| Asymmetric Alkylation | Chiral phase-transfer catalysts | C-2 |
Elucidation of Reaction Mechanisms for this compound Reactions.
Understanding the mechanisms of reactions involving this compound is crucial for controlling reaction outcomes and developing new synthetic methodologies. A combination of kinetic studies, isotope labeling experiments, and computational investigations can provide detailed insights into the reaction pathways.
Kinetic studies can provide valuable information about the rate of a reaction and the factors that influence it, such as reactant concentrations, temperature, and the presence of catalysts. For reactions involving this compound, techniques such as UV-Vis spectroscopy, NMR spectroscopy, or chromatography can be used to monitor the disappearance of reactants and the appearance of products over time. This data can be used to determine the reaction order, rate constants, and activation parameters, which are essential for proposing a plausible reaction mechanism.
Isotope labeling is a powerful technique for tracing the fate of specific atoms during a chemical reaction. chem-station.com By replacing an atom in this compound with one of its isotopes (e.g., replacing hydrogen with deuterium), it is possible to follow the movement of that atom throughout the reaction and into the products. For instance, in a study on the rhodium-catalyzed isomerization of α-arylpropargyl alcohols to 1-indanones, deuterium (B1214612) labeling was used to elucidate the reaction mechanism. researchgate.net It was found that the methine proton of the alcohol was transferred to the β-position of the indanone, while the ortho-proton of the phenyl group shifted to the α-position. researchgate.net
Trapping experiments can be used to detect the presence of short-lived intermediates. By adding a "trapping agent" that reacts specifically with a suspected intermediate, it is possible to isolate and identify a stable product derived from that intermediate, providing evidence for its existence in the reaction pathway.
Computational chemistry, particularly Density Functional Theory (DFT), has become an invaluable tool for studying reaction mechanisms. DFT calculations can be used to model the structures of reactants, transition states, and products, as well as to calculate their relative energies. This information can be used to map out the potential energy surface of a reaction and to identify the most likely reaction pathway. For the this compound system, DFT calculations could be employed to:
Predict the most acidic protons and the most likely sites for nucleophilic and electrophilic attack.
Model the transition state structures for key reaction steps, such as nucleophilic addition to the carbonyl group or electrophilic substitution on the aromatic ring.
Calculate the activation energies for different possible reaction pathways to determine the most favorable mechanism.
Investigate the influence of the chloro and hydroxyl substituents on the reactivity of the indanone core.
Advanced Spectroscopic and Analytical Characterization of 7 Chloro 4 Hydroxy 2,3 Dihydro 1h Inden 1 One
High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Assignment of 7-Chloro-4-hydroxy-2,3-dihydro-1H-inden-1-one
High-Resolution Nuclear Magnetic Resonance (NMR) spectroscopy stands as the cornerstone for the structural determination of organic molecules in solution. For this compound, both ¹H and ¹³C NMR spectroscopy provide critical data regarding the chemical environment of each proton and carbon atom, respectively.
The ¹H NMR spectrum reveals the number of different types of protons and their neighboring environments. The aromatic region typically displays two doublets, corresponding to the two protons on the benzene (B151609) ring, with their splitting patterns and coupling constants providing information about their relative positions. The aliphatic region shows two triplets, characteristic of the two adjacent methylene (B1212753) (CH₂) groups in the five-membered ring. The chemical shifts of these protons are influenced by the adjacent carbonyl, chloro, and hydroxyl groups.
The ¹³C NMR spectrum provides information on the carbon framework of the molecule. It shows distinct signals for the carbonyl carbon, the aromatic carbons (including those bonded to the chloro and hydroxyl groups), and the two aliphatic carbons, confirming the nine carbon atoms in the structure.
Table 1: Representative ¹H and ¹³C NMR Spectral Data for this compound
| Atom | ¹H Chemical Shift (δ, ppm) | ¹³C Chemical Shift (δ, ppm) |
|---|---|---|
| C1 (C=O) | - | ~204-206 |
| C2 (CH₂) | Triplet, ~2.7 | ~25-27 |
| C3 (CH₂) | Triplet, ~3.1 | ~35-37 |
| C3a | - | ~130-132 |
| C4 (C-OH) | - | ~155-157 |
| C5 (Ar-H) | Doublet, ~7.0 | ~115-117 |
| C6 (Ar-H) | Doublet, ~7.5 | ~135-137 |
| C7 (C-Cl) | - | ~128-130 |
| C7a | - | ~150-152 |
Note: Exact chemical shifts can vary depending on the solvent and concentration.
To unambiguously assign the signals from ¹H and ¹³C NMR spectra and to confirm the connectivity of the atoms, a suite of two-dimensional (2D) NMR experiments is employed. sdsu.edu
COSY (Correlation Spectroscopy): This experiment identifies protons that are coupled to each other, typically through two or three bonds. github.io For this compound, COSY spectra would show a cross-peak between the protons of the two methylene groups at C2 and C3, confirming their adjacency. It would also show a correlation between the two aromatic protons, confirming their neighboring positions on the benzene ring. sdsu.edu
HSQC (Heteronuclear Single Quantum Coherence): This technique correlates proton signals with the signals of the carbon atoms to which they are directly attached. github.io The HSQC spectrum would show cross-peaks connecting the proton signal at ~2.7 ppm to the carbon signal at ~25-27 ppm (C2), the proton signal at ~3.1 ppm to the carbon signal at ~35-37 ppm (C3), and the aromatic proton signals to their respective aromatic carbon signals. This allows for the direct assignment of protonated carbons.
NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment identifies protons that are close to each other in space, regardless of whether they are bonded. NOESY can be used to confirm spatial relationships and stereochemistry. For this molecule, it could show correlations between the C3 methylene protons and the aromatic proton at C5, helping to confirm the planar structure of the ring system.
High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination and Fragmentation Pathway Analysis of this compound
High-Resolution Mass Spectrometry (HRMS) is a powerful tool for determining the elemental composition of a molecule with high accuracy and for studying its fragmentation patterns. nih.gov For this compound (C₉H₇ClO₂), HRMS provides an exact mass measurement of the molecular ion. alfa-chemistry.com The high resolution allows for the differentiation of compounds with the same nominal mass but different elemental compositions. nih.gov
The measured exact mass will be very close to the calculated theoretical mass (182.0135 for the ³⁵Cl isotope). The characteristic isotopic pattern of chlorine (³⁵Cl and ³⁷Cl in an approximate 3:1 ratio) would be observed for the molecular ion peak, providing definitive evidence for the presence of a single chlorine atom in the molecule.
Fragmentation pathway analysis, often performed using tandem mass spectrometry (MS/MS), provides insights into the molecule's structure. Common fragmentation pathways for this indanone derivative could include the loss of small molecules such as carbon monoxide (CO) from the carbonyl group or the loss of a chlorine radical. The fragmentation pattern serves as a fingerprint that can be used to confirm the structure and identify related compounds.
Vibrational Spectroscopy (FT-IR, Raman) for Functional Group Analysis of this compound
Vibrational spectroscopy, including Fourier-Transform Infrared (FT-IR) and Raman spectroscopy, provides information about the functional groups present in a molecule by probing their characteristic vibrational frequencies. scialert.net
FT-IR Spectroscopy: The FT-IR spectrum of this compound is expected to show several characteristic absorption bands. A broad band in the region of 3200-3600 cm⁻¹ is indicative of the O-H stretching vibration of the hydroxyl group. A strong, sharp peak around 1680-1710 cm⁻¹ corresponds to the C=O stretching of the ketone in the five-membered ring. mdpi.com Aromatic C-H stretching vibrations are typically observed around 3000-3100 cm⁻¹, while aliphatic C-H stretching appears in the 2850-3000 cm⁻¹ region. scialert.net Vibrations corresponding to C-Cl stretching are usually found in the lower frequency "fingerprint" region (typically below 800 cm⁻¹).
Table 2: Key Vibrational Frequencies for this compound
| Functional Group | Vibrational Mode | Typical FT-IR Wavenumber (cm⁻¹) | Typical Raman Wavenumber (cm⁻¹) |
|---|---|---|---|
| Hydroxyl (-OH) | O-H Stretch | 3200-3600 (broad) | Weak |
| Ketone (C=O) | C=O Stretch | 1680-1710 (strong) | Strong |
| Aromatic Ring | C-H Stretch | 3000-3100 | Strong |
| Aromatic Ring | C=C Stretch | 1450-1600 | Strong |
| Aliphatic (CH₂) | C-H Stretch | 2850-3000 | Moderate |
Electronic Spectroscopy (UV-Vis) for Chromophoric Characterization of this compound
Ultraviolet-Visible (UV-Vis) spectroscopy measures the absorption of light by a molecule as a function of wavelength, providing information about its electronic structure and chromophores (the parts of the molecule that absorb light). The substituted benzene ring fused with the carbonyl group in this compound constitutes the primary chromophore.
The UV-Vis spectrum is expected to show absorption bands corresponding to π→π* transitions of the aromatic system and n→π* transitions of the carbonyl group. The exact positions of the absorption maxima (λ_max) and their intensities are influenced by the substituents on the aromatic ring (the chloro and hydroxyl groups) and the solvent used for the measurement. These spectral data are characteristic of the molecule's electronic system and can be used for quantitative analysis.
X-ray Crystallography for Solid-State Structural Elucidation of this compound
X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in a solid-state crystal. researchgate.net By diffracting X-rays off a single crystal of the compound, a detailed electron density map can be generated, from which the exact positions of all atoms can be determined.
A successful crystallographic analysis of this compound would provide unambiguous confirmation of its molecular structure. It would yield precise bond lengths, bond angles, and torsion angles, confirming the planarity of the indanone ring system. nih.govresearchgate.net Furthermore, the analysis would reveal how the molecules pack in the crystal lattice, providing insights into intermolecular interactions such as hydrogen bonding (involving the hydroxyl group and the carbonyl oxygen) and halogen bonding. researchgate.net This solid-state information is invaluable for understanding the physical properties of the compound.
Advanced Chromatographic and Electrophoretic Techniques for Purity Assessment and Isolation of this compound
Advanced separation techniques are essential for the isolation of the target compound and for the rigorous assessment of its purity.
High-Performance Liquid Chromatography (HPLC): HPLC is the most widely used technique for purity assessment. A reversed-phase HPLC method, likely using a C18 column with a mobile phase consisting of a mixture of acetonitrile (B52724) and water (with an acid modifier like formic or phosphoric acid), would be suitable for analyzing this compound. sielc.com The purity of the sample is determined by integrating the area of the peak corresponding to the compound and comparing it to the total area of all peaks in the chromatogram. The retention time under specific conditions is a characteristic property of the compound.
Preparative Chromatography: For the isolation and purification of the compound on a larger scale, preparative HPLC or flash column chromatography on silica (B1680970) gel can be employed. nih.gov These techniques allow for the separation of the desired product from starting materials, by-products, and other impurities.
Capillary Electrophoresis (CE): CE is a high-resolution separation technique that separates compounds based on their charge-to-mass ratio. It can be used as an orthogonal method to HPLC for purity confirmation, providing an alternative selectivity and further confidence in the purity assessment.
Through the combined application of these sophisticated analytical methods, the structure of this compound can be unequivocally established, and its purity can be assessed with a high degree of confidence, which is critical for any subsequent chemical or biological studies.
Hyphenated Techniques (e.g., GC-MS, LC-MS/MS, HPLC-NMR-TOF-MS) for this compound Analysis
The structural features of this compound, including its aromatic chlorine substituent, phenolic hydroxyl group, and indanone core, dictate the most suitable hyphenated techniques for its characterization. Gas chromatography-mass spectrometry (GC-MS) is well-suited for volatile and thermally stable analytes, while liquid chromatography-mass spectrometry (LC-MS/MS) offers versatility for less volatile or thermally labile compounds. For an exhaustive structural elucidation, the coupling of high-performance liquid chromatography with nuclear magnetic resonance spectroscopy and time-of-flight mass spectrometry (HPLC-NMR-TOF-MS) can provide unparalleled detail.
Gas Chromatography-Mass Spectrometry (GC-MS) Analysis
For GC-MS analysis of this compound, derivatization of the polar hydroxyl group, typically through silylation, is often necessary to improve volatility and chromatographic peak shape. Following separation on a capillary column, the compound is subjected to ionization, most commonly electron ionization (EI), which induces fragmentation. The resulting mass spectrum provides a unique fingerprint of the molecule, with characteristic fragments that aid in its identification.
The fragmentation pattern of this compound in EI-MS is expected to be influenced by the chloro and hydroxyl substituents on the aromatic ring and the indanone structure itself. The presence of chlorine is readily identified by the isotopic pattern of chlorine-containing fragments (approximately a 3:1 ratio for the M and M+2 peaks).
A summary of anticipated GC-MS parameters and key mass spectral data for the trimethylsilyl (B98337) (TMS) derivative of the compound is presented below.
| Parameter | Value |
| GC Column | DB-5ms (30 m x 0.25 mm, 0.25 µm) |
| Injector Temperature | 280 °C |
| Oven Program | 100 °C (2 min), ramp to 300 °C at 15 °C/min, hold for 5 min |
| Carrier Gas | Helium at 1.0 mL/min |
| Ionization Mode | Electron Ionization (EI) at 70 eV |
| MS Scan Range | 40-500 m/z |
| Molecular Ion (M+) of TMS derivative | m/z 254/256 |
| Key Fragment Ions (m/z) | 239/241, 211/213, 183, 73 |
| Retention Time | ~12.5 min |
This data is representative and may vary based on specific instrumentation and conditions.
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Analysis
LC-MS/MS is a powerful technique for the sensitive and selective analysis of this compound, particularly in complex matrices, as it does not require derivatization. Reversed-phase HPLC is typically employed for separation, followed by ionization using electrospray ionization (ESI) or atmospheric pressure chemical ionization (APCI). Tandem mass spectrometry (MS/MS) is then used to select a precursor ion (e.g., the protonated molecule [M+H]+) and induce its fragmentation to produce characteristic product ions. This process, known as multiple reaction monitoring (MRM), enhances selectivity and sensitivity.
The fragmentation in MS/MS will be guided by the most labile bonds and stable resulting fragments. The phenolic nature of the compound suggests that ESI in negative mode ([M-H]-) could also be effective.
Below are the prospective LC-MS/MS parameters for the analysis of the target compound.
| Parameter | Value |
| HPLC Column | C18 (100 mm x 2.1 mm, 2.6 µm) |
| Mobile Phase A | Water with 0.1% Formic Acid |
| Mobile Phase B | Acetonitrile with 0.1% Formic Acid |
| Gradient | 20% to 95% B over 10 minutes |
| Flow Rate | 0.3 mL/min |
| Ionization Mode | Positive Electrospray Ionization (ESI+) |
| Precursor Ion (m/z) | 183 |
| Product Ions (m/z) | 155, 127, 99 |
This data is representative and subject to optimization for specific analytical instrumentation.
High-Performance Liquid Chromatography-Nuclear Magnetic Resonance-Time-of-Flight Mass Spectrometry (HPLC-NMR-TOF-MS) Analysis
For a definitive and in-depth structural characterization, the online coupling of HPLC with NMR and high-resolution mass spectrometry (TOF-MS) can be employed. This setup allows for the physical separation of components in a mixture by HPLC, followed by the acquisition of NMR and accurate mass data for each component as it elutes. This is particularly useful for distinguishing between isomers and for the complete assignment of proton and carbon signals in the molecule's structure.
The analysis of phenolic compounds by HPLC is well-established, and these methods can be adapted for the target molecule. The TOF-MS provides highly accurate mass measurements, enabling the determination of the elemental composition of the parent ion and its fragments.
A proposed set of conditions for an HPLC-NMR-TOF-MS analysis is outlined in the following table.
| Parameter | Value |
| HPLC Column | Phenyl-Hexyl (150 mm x 4.6 mm, 3.5 µm) |
| Mobile Phase A | D₂O with 0.1% Formic Acid-d |
| Mobile Phase B | Acetonitrile-d₃ with 0.1% Formic Acid-d |
| Flow Rate | 0.8 mL/min |
| NMR Spectrometer | 600 MHz with cryoprobe |
| NMR Experiments | ¹H, COSY, HSQC |
| MS Detector | ESI-TOF |
| MS Mode | Positive and Negative Ion |
| Expected Accurate Mass [M+H]+ | 183.0213 |
This data is illustrative of a potential analytical approach and requires empirical validation.
Computational and Theoretical Investigations of 7 Chloro 4 Hydroxy 2,3 Dihydro 1h Inden 1 One
Quantum Chemical Calculations (e.g., DFT, Ab Initio) for Electronic Structure and Molecular Orbital Analysis of 7-Chloro-4-hydroxy-2,3-dihydro-1H-inden-1-one
Quantum chemical calculations are fundamental to understanding the electronic behavior of a molecule. Methods like Density Functional Theory (DFT) and Ab Initio (such as Hartree-Fock) are used to solve the Schrödinger equation, providing insights into molecular geometry, electronic distribution, and orbital energies. icm.edu.pl
DFT, particularly using hybrid functionals like B3LYP, is a common choice for balancing computational cost and accuracy in studying organic molecules. icm.edu.plnih.gov These calculations begin by optimizing the molecular geometry to find its lowest energy state. From this optimized structure, a wealth of electronic data can be extracted.
Key areas of analysis include:
Frontier Molecular Orbitals (FMOs): The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are crucial for determining a molecule's reactivity. The HOMO energy relates to the ability to donate an electron, while the LUMO energy indicates the ability to accept an electron. The HOMO-LUMO energy gap (ΔE) is a significant indicator of chemical stability; a larger gap suggests lower reactivity. bhu.ac.inijsrset.com
Molecular Electrostatic Potential (MEP): An MEP map visualizes the electrostatic potential on the electron density surface. It identifies regions of positive (electron-poor, electrophilic) and negative (electron-rich, nucleophilic) potential, which are critical for predicting how the molecule will interact with other species. bhu.ac.innih.gov
Natural Bond Orbital (NBO) Analysis: NBO analysis provides information about charge distribution, intramolecular bonding, and stabilizing interactions, such as hyperconjugation. icm.edu.plnih.gov It helps to quantify the delocalization of electron density between filled and unfilled orbitals, contributing to molecular stability.
While specific DFT studies on this compound are not extensively published, calculations on analogous chloro- and hydroxy-substituted aromatic systems provide a framework for expected results. icm.edu.plnih.govmdpi.com
Table 1: Illustrative DFT-Calculated Electronic Properties for this compound (Note: These are representative values based on similar compounds, as specific published data is unavailable.)
| Property | Calculated Value | Significance |
| HOMO Energy | -6.5 eV | Indicates electron-donating capability |
| LUMO Energy | -2.1 eV | Indicates electron-accepting capability |
| HOMO-LUMO Gap (ΔE) | 4.4 eV | Relates to chemical reactivity and stability |
| Dipole Moment | 3.5 D | Measures molecular polarity |
| Electron Affinity | 1.8 eV | Energy released upon gaining an electron |
| Ionization Potential | 6.8 eV | Energy required to remove an electron |
Molecular Dynamics (MD) Simulations for Conformational Landscape and Solution Behavior of this compound
While quantum calculations are excellent for static electronic properties, Molecular Dynamics (MD) simulations are used to study the dynamic behavior of molecules over time. nih.gov MD simulations model the movements of atoms and molecules by solving Newton's equations of motion, providing a view of the conformational landscape and interactions in a simulated environment, such as in a solvent like water or ethanol. nih.govphyschemres.org
For this compound, an MD simulation would reveal:
Conformational Stability: The five-membered ring of the indanone core is not perfectly planar. MD simulations can explore the different puckered conformations of this ring and determine their relative stabilities and the energy barriers for interconversion.
Solvent Interactions: The simulation can model how the polar hydroxyl and carbonyl groups interact with solvent molecules through hydrogen bonding. The analysis of the radial distribution function would show the probability of finding solvent molecules at a certain distance from these functional groups. ijsrset.com
Such simulations are crucial for understanding how the molecule behaves in a realistic biological or chemical environment, which is essential for applications like drug design. nih.gov
In Silico Prediction of Spectroscopic Parameters for this compound
Computational methods, particularly DFT, can accurately predict various spectroscopic parameters. nanobioletters.com These theoretical spectra are invaluable for interpreting and assigning bands in experimental data (e.g., FT-IR, Raman, and NMR).
Vibrational Spectroscopy (IR and Raman): After geometric optimization, vibrational frequency calculations can be performed. nih.gov These calculations yield the frequencies and intensities of the normal modes of vibration. The results are often scaled by a factor (e.g., ~0.96 for B3LYP) to correct for anharmonicity and basis set limitations, leading to excellent agreement with experimental spectra. dergipark.org.tr This allows for the unambiguous assignment of complex spectral regions. For this compound, this would help assign the characteristic stretching frequencies for the C=O (carbonyl), O-H (hydroxyl), C-Cl (chloro), and aromatic C-H bonds. mdpi.com
NMR Spectroscopy: The Gauge-Independent Atomic Orbital (GIAO) method is commonly used to calculate NMR chemical shifts (¹H and ¹³C). nih.govnanobioletters.com Theoretical chemical shifts are calculated relative to a standard (e.g., tetramethylsilane, TMS) and can be directly compared to experimental values, aiding in the structural elucidation of the molecule and its analogs.
Table 2: Illustrative Comparison of Predicted vs. Experimental Vibrational Frequencies (cm⁻¹) for this compound (Note: Experimental values are typical for the functional groups listed; calculated values are representative of scaled DFT results.)
| Vibrational Mode | Functional Group | Typical Experimental Range (cm⁻¹) | Representative Calculated (Scaled) (cm⁻¹) |
| O-H stretch | Hydroxyl | 3200-3600 | 3450 |
| C-H stretch | Aromatic | 3000-3100 | 3065 |
| C-H stretch | Aliphatic (CH₂) | 2850-2960 | 2925 |
| C=O stretch | Ketone | 1680-1700 | 1690 |
| C=C stretch | Aromatic Ring | 1450-1600 | 1580, 1475 |
| C-Cl stretch | Aryl Halide | 1000-1100 | 1055 |
Cheminformatics and Quantitative Structure-Activity Relationship (QSAR) Modeling for this compound and its Analogs
Cheminformatics applies computational and informational techniques to solve problems in chemistry. nih.gov One of its most powerful applications is the development of Quantitative Structure-Activity Relationship (QSAR) models. f1000research.com QSAR modeling aims to create a mathematical relationship between the chemical structure of a series of compounds and their biological activity or a specific physicochemical property. curiosity-patterns.comcmu.ac.th
The foundation of any QSAR model is the numerical representation of the molecular structure using "molecular descriptors." researchgate.net These descriptors can be calculated from the molecular formula or structure and are categorized based on their dimensionality:
0D Descriptors: Based on the molecular formula (e.g., molecular weight, atom counts).
1D Descriptors: Based on lists of structural fragments (e.g., counts of hydrogen bond donors/acceptors).
2D Descriptors: Calculated from the 2D graph representation of the molecule. This is a large and diverse class, including:
Topological Indices: Numerical values derived from the molecular graph that describe molecular size, shape, and branching (e.g., Balaban J index, Wiener index). echemcom.comrdkit.org
Connectivity Indices: Describe the connectivity of atoms within the molecule.
3D Descriptors: Calculated from the 3D coordinates of the molecule (e.g., molecular surface area, volume).
For this compound, a range of descriptors can be calculated to quantify its physicochemical properties.
Table 3: Selected Molecular Descriptors for this compound
| Descriptor Type | Descriptor Name | Calculated Value | Significance |
| 0D | Molecular Weight | 182.60 g/mol | Basic physical property |
| 1D | Hydrogen Bond Donors | 1 | Potential for H-bonding interactions |
| 1D | Hydrogen Bond Acceptors | 2 | Potential for H-bonding interactions |
| 2D | LogP (Octanol-Water Partition) | ~2.3 | Hydrophobicity, membrane permeability |
| 2D | Topological Polar Surface Area (TPSA) | 37.3 Ų | Polarity, transport properties |
| 2D | Number of Rotatable Bonds | 0 | Molecular rigidity |
| 3D | Molecular Volume | ~150 ų | Steric properties |
Once descriptors are calculated for a series of analogous compounds with known activities (e.g., enzyme inhibition IC₅₀ values), a QSAR model can be built using statistical methods like multiple linear regression or machine learning algorithms. cmu.ac.th The goal is to find the best combination of descriptors that accurately predicts the activity.
A hypothetical QSAR equation for a series of indanone analogs might look like this:
pIC₅₀ = β₀ + (β₁ * LogP) + (β₂ * TPSA) + (β₃ * E_LUMO)
Here:
pIC₅₀ is the negative logarithm of the IC₅₀ value (the property being predicted).
LogP, TPSA, and E_LUMO are molecular descriptors.
β₀, β₁, β₂, β₃ are coefficients determined by the regression analysis.
This equation would quantify the correlation between structural features and the measured property. For example, a positive coefficient for LogP would suggest that increasing hydrophobicity enhances activity, while a negative coefficient for E_LUMO might indicate that a better electron-accepting ability (lower LUMO energy) is favorable. cmu.ac.th Such models are powerful for predicting the activity of new, unsynthesized analogs of this compound, thereby guiding synthetic efforts toward more potent compounds.
Derivatives and Analogs of 7 Chloro 4 Hydroxy 2,3 Dihydro 1h Inden 1 One: Synthesis and Structure
Synthetic Strategies for Derivatization of the 7-Chloro-4-hydroxy-2,3-dihydro-1H-inden-1-one Core
The construction of the 1-indanone (B140024) core is most commonly achieved via an intramolecular Friedel–Crafts acylation of a 3-arylpropionic acid or its corresponding acyl chloride. beilstein-journals.orgwikipedia.org For the specific synthesis of this compound, the primary challenge lies in the presence of the hydroxyl group, which is a strongly deactivating group and can interfere with the Lewis acid catalyst used in the cyclization.
To circumvent this, a protecting group strategy is often employed. A plausible synthetic route, adapted from methodologies for similar hydroxy-indanones, involves the protection of the phenolic hydroxyl group prior to cyclization. patsnap.comgoogle.com For example, 3-(2-chloro-5-hydroxyphenyl)propanoic acid could be the key precursor. The hydroxyl group can be protected, for instance as a sulfonic ester, which also acts as a temporary blocking group. The subsequent intramolecular Friedel-Crafts acylation, typically promoted by a Lewis acid like aluminum chloride or strong protic acids like polyphosphoric acid, would form the five-membered ring. patsnap.com The final step would involve the removal of the protecting group to yield the target 7-chloro-4-hydroxy-1-indanone.
An alternative approach involves the direct cyclization of a precursor like 3-chloro-1-(2-chloro-5-hydroxyphenyl)propan-1-one under Friedel-Crafts conditions, a method that has proven effective for the synthesis of other 7-halo-indanones. researchgate.net The precise conditions would need to be optimized to manage the directing effects and reactivity of both the chloro and hydroxy substituents on the aromatic ring.
| Strategy | Precursor Type | Key Reaction | Catalyst/Reagent | Reference(s) |
| Friedel-Crafts with Protection | 3-(2-chloro-5-hydroxyphenyl)propanoic acid | Acylation/Cyclization | 1. Protecting Agent2. Lewis Acid (e.g., AlCl₃)3. Deprotecting Agent | patsnap.com, google.com |
| Direct Friedel-Crafts | 3-chloro-1-(2-halophenyl)propan-1-one analog | Alkylation/Cyclization | Lewis Acid (e.g., AlCl₃) | researchgate.net |
| From Benzoic Acids | Substituted benzoic acid | Friedel-Crafts Acylation with Ethylene | Thionyl chloride, AlCl₃ | beilstein-journals.org |
Structural Modifications at the Chloro, Hydroxy, and Indenone Ring Positions
The three key functional regions of the this compound core—the chloro group, the hydroxy group, and the indenone ring system—offer distinct opportunities for structural modification.
Modifications at the C7-Chloro Position: The chlorine atom on the aromatic ring is generally unreactive toward traditional nucleophilic aromatic substitution. However, it serves as an excellent handle for modern transition-metal-catalyzed cross-coupling reactions. researchgate.net Palladium-catalyzed reactions are particularly powerful for forming new carbon-carbon and carbon-heteroatom bonds at this position. wikipedia.org
Suzuki-Miyaura Coupling: Reaction with aryl or vinyl boronic acids to introduce new aromatic or olefinic substituents. nih.gov
Buchwald-Hartwig Amination: Coupling with primary or secondary amines to form 7-amino derivatives.
Heck Coupling: Reaction with alkenes to form 7-vinyl or 7-styrenyl derivatives.
These reactions typically require a palladium catalyst, often supported by bulky, electron-rich phosphine (B1218219) ligands that are effective for the challenging oxidative addition step involving aryl chlorides. researchgate.net
Modifications at the C4-Hydroxy Position: The phenolic hydroxyl group is amenable to a variety of classical derivatization reactions. nih.gov
O-Alkylation: The Williamson ether synthesis, involving deprotonation with a base (e.g., K₂CO₃) followed by reaction with an alkyl halide (e.g., methyl iodide, benzyl (B1604629) bromide), can be used to synthesize a range of ether derivatives.
O-Acylation: Esterification can be readily achieved by reacting the phenol (B47542) with acyl chlorides or acid anhydrides in the presence of a base like pyridine (B92270) or triethylamine (B128534) to yield the corresponding ester analogs.
Modifications of the Indenone Ring: The ketone at the C1 position and the adjacent methylene (B1212753) group at C2 are the primary sites for reactivity on the indenone ring itself.
C1-Ketone Reactions: The carbonyl group can be reduced to a secondary alcohol using reducing agents like sodium borohydride (B1222165). It can also undergo reactions such as Wittig olefination to form an exocyclic double bond or reductive amination to introduce an amino group at the C1 position.
C2-Methylene Reactions: The protons on the carbon alpha to the ketone are acidic and can be removed by a base. The resulting enolate can participate in aldol (B89426) condensations with various aldehydes, typically aromatic aldehydes, to form 2-benzylidene-1-indanone (B110557) derivatives. rsc.org This C2 position can also be a site for alkylation.
| Position | Reaction Type | Reagents | Product Type | Reference(s) |
| C7-Chloro | Suzuki-Miyaura Coupling | Ar-B(OH)₂, Pd catalyst, base | 7-Aryl derivative | nih.gov, wikipedia.org |
| C7-Chloro | Buchwald-Hartwig Amination | R₂NH, Pd catalyst, base | 7-Amino derivative | researchgate.net |
| C4-Hydroxy | O-Alkylation (Etherification) | R-X, base (e.g., K₂CO₃) | 4-Alkoxy derivative | nih.gov |
| C4-Hydroxy | O-Acylation (Esterification) | RCOCl, base | 4-Acyloxy derivative | nih.gov |
| C1-Ketone | Reduction | NaBH₄ | 1-Hydroxy derivative (Indanol) | N/A |
| C2-Methylene | Aldol Condensation | Ar-CHO, base | 2-Benzylidene derivative | rsc.org |
Synthesis of Fused Heterocyclic and Polycyclic Analogs of this compound
The 1-indanone core is a versatile building block for the synthesis of more complex fused ring systems through annulation reactions. scispace.com These reactions often utilize derivatives, such as 2-arylidene-1-indanones, as key intermediates.
Synthesis of Indeno-fused Pyridines and Pyrimidines: Polyheterocyclic systems can be constructed from 2-arylidene-1-indanone precursors. For example, reaction with 6-aminopyrimidine derivatives in the presence of an acid catalyst can lead to the formation of indeno-fused pyridopyrimidine scaffolds. rsc.org Similarly, multicomponent reactions involving the indanone, an aldehyde, and a nitrogen source like ammonium (B1175870) acetate (B1210297) can be used to construct fused pyridine rings.
Synthesis of Indeno-fused Chromenes: The reaction of 2-isothiocyanato-1-indanones with 2-hydroxyaryl-α-amido sulfones has been shown to produce bridged fused heterocycles. rsc.org Another strategy involves the reaction of indanone derivatives with precursors that can form a new pyran ring, leading to structures like dihydroindeno[1,2-b]chromenes. rsc.org
Synthesis of Indeno-fused Indoles: A domino one-pot synthesis reacting ethyl cinnamate, an arene, and an aryl hydrazine (B178648) can produce dihydroindeno[1,2-b]indoles, demonstrating a method to fuse an indole (B1671886) ring system onto the indanone core. scispace.com
These strategies highlight the utility of the indenone's keto-methylene functionality in constructing diverse and complex molecular architectures.
Conformational Analysis and Stereochemical Control in this compound Analog Synthesis
The structure of this compound is characterized by a fused bicyclic system that is largely planar and rigid. nih.govnih.gov The aromatic benzene (B151609) ring and the carbonyl group enforce this planarity. However, the five-membered cyclopentanone (B42830) ring is not perfectly flat and typically adopts a flexible 'envelope' conformation, where either the C2 or C3 atom deviates from the plane formed by the other four atoms in the ring.
The introduction of substituents or the formation of new rings can significantly influence this conformation.
Conformational Restriction: The formation of a 2-benzylidene derivative via an aldol condensation introduces an sp²-hybridized carbon at the C2 position, leading to a more planar and conformationally restricted system. The fusion of additional rings, as described in the synthesis of polycyclic analogs, almost completely locks the conformation of the original indanone core. scispace.com
Stereochemical Control: The parent molecule is achiral. However, chemical modifications can introduce stereocenters, making stereochemical control a critical consideration.
Reduction of the C1-ketone creates a stereocenter at C1. Asymmetric hydrogenation using a chiral catalyst would be necessary to produce a single enantiomer of the resulting alcohol.
Alkylation at the C2 position also creates a stereocenter.
In the synthesis of fused or spirocyclic analogs, multiple new stereocenters can be formed. scispace.comrsc.org Diastereoselective reactions, such as hetero-Diels-Alder reactions, can be employed to control the relative stereochemistry of these newly formed centers. scispace.com For example, the synthesis of spiro indanone fused pyrano[3,2-c]chromenes has been achieved with high diastereoselectivity. scispace.com Achieving control over the absolute stereochemistry would require the use of chiral catalysts or starting materials.
Academic Applications of 7 Chloro 4 Hydroxy 2,3 Dihydro 1h Inden 1 One Non Clinical
7-Chloro-4-hydroxy-2,3-dihydro-1H-inden-1-one as a Versatile Building Block in Complex Organic Synthesis
The 1-indanone (B140024) scaffold is a common structural motif and a valuable intermediate in the synthesis of natural products and biologically active molecules. beilstein-journals.org Synthetic chemists utilize such scaffolds for constructing more complex molecular architectures. However, a detailed search of academic literature did not yield specific examples or dedicated studies where this compound is explicitly used as a starting material or key intermediate in the total synthesis of complex organic molecules. While its structure suggests potential for various chemical transformations, documented applications in multi-step synthetic routes are not available.
Exploration of this compound in Advanced Materials Science Research
There is no available scientific literature detailing the exploration or application of this compound in the field of advanced materials science. Research into its potential use in the development of polymers, electronic materials, or other advanced functional materials has not been published.
Investigation of this compound as a Molecular Probe in Chemical Biology (Mechanistic Studies, in vitro)
No published research could be found that investigates the use of this compound as a molecular probe for studying biological systems or elucidating biochemical pathways in vitro.
Molecular Interactions with Biological Macromolecules (e.g., Proteins, Nucleic Acids) in vitro
There are no available in vitro studies that characterize the binding or interaction of this compound with biological macromolecules such as proteins or nucleic acids. Data from techniques like X-ray crystallography, NMR spectroscopy, surface plasmon resonance, or isothermal titration calorimetry, which would describe such interactions, have not been published for this specific compound.
Mechanism of Action at the Molecular Level in Defined Biological Systems in vitro
Consistent with the lack of data on its molecular interactions, there is no information available regarding the mechanism of action of this compound at a molecular level in any defined in vitro biological system. Studies elucidating its effects on specific enzymes, receptors, or cellular pathways are absent from the scientific literature.
Potential Catalytic or Ligand Properties of this compound in Chemical Transformations
The potential for this compound to act as a catalyst or as a ligand in metal-catalyzed chemical transformations has not been investigated in published literature. The presence of hydroxyl and carbonyl functional groups could theoretically allow it to coordinate with metal centers, but its efficacy and application in this context remain unexplored.
Future Research Directions and Unexplored Avenues for 7 Chloro 4 Hydroxy 2,3 Dihydro 1h Inden 1 One
Integration of Artificial Intelligence and Machine Learning in 7-Chloro-4-hydroxy-2,3-dihydro-1H-inden-1-one Research
Artificial intelligence (AI) and machine learning (ML) are revolutionizing chemical research, offering powerful tools to accelerate the discovery and development of new molecules and reactions. rjptonline.orgnih.gov For this compound, the integration of AI/ML can significantly enhance research efficiency, from predicting reaction outcomes to identifying novel therapeutic applications. nih.gov
Machine learning models, particularly deep learning approaches, can be trained on large datasets of chemical reactions to predict the outcomes of new transformations. nih.govambujtewari.com This can be applied to forecast reaction yields, identify optimal reaction conditions (catalysts, solvents, reagents), and even predict the likelihood of success for novel synthetic routes to this compound and its derivatives. rjptonline.orgbeilstein-journals.org By using techniques like transfer learning, models trained on broad reaction data can be fine-tuned for the specific chemistry of indenones, even with limited specific data. ambujtewari.comastrazeneca.com
In the context of drug discovery, AI algorithms can screen vast virtual libraries of indenone analogs to predict their biological activities and properties such as absorption, distribution, metabolism, excretion, and toxicity (ADMET). nih.govbenthamdirect.com Generative models, like Generative Adversarial Networks (GANs), can design novel indenone-based molecules with optimized properties for specific biological targets. nih.gov This data-driven approach accelerates the identification of promising drug candidates, reducing the time and cost associated with traditional high-throughput screening. astrazeneca.combiopharmatrend.comnih.gov
Table 1: Potential AI/ML Applications in this compound Research
| Application Area | AI/ML Technique | Potential Impact |
|---|---|---|
| Synthesis Planning | Retrosynthesis Algorithms | Proposing novel and efficient synthetic pathways. |
| Reaction Optimization | Yield Prediction Models | Forecasting optimal conditions to maximize product yield. rjptonline.org |
| Property Prediction | Graph Neural Networks | Predicting physicochemical properties and bioactivity. astrazeneca.com |
| Drug Discovery | Virtual Screening, GANs | Identifying new therapeutic targets and designing novel drug candidates. nih.gov |
Development of Sustainable and Atom-Economical Syntheses for this compound and its Analogs
The principles of green chemistry are increasingly guiding synthetic chemistry toward more environmentally benign processes. rsc.org Future research on this compound must prioritize the development of sustainable synthetic methods that are both efficient and minimally impactful on the environment. researchgate.net
A key concept in green chemistry is atom economy, which measures the efficiency of a reaction in converting reactant atoms into the desired product. primescholars.comnih.gov Syntheses with high atom economy, such as addition and rearrangement reactions, are preferable to those that generate significant waste, like substitution and elimination reactions. primescholars.comnih.gov For instance, developing catalytic cyclization or annulation reactions to construct the indenone core would be a significant step towards a more atom-economical synthesis. rsc.orgresearchgate.net
The pursuit of sustainability also involves reducing energy consumption and utilizing renewable resources. purkh.com Microwave-assisted synthesis, for example, can accelerate reactions, leading to higher yields in shorter times and under milder conditions. researchgate.netorganic-chemistry.org The use of greener solvents, or even solvent-free reaction conditions, further minimizes the environmental footprint of the synthesis. researchgate.net Moreover, employing heterogeneous catalysts that can be easily recovered and reused is a cornerstone of sustainable chemical production. purkh.comorganic-chemistry.org
Table 2: Green Chemistry Principles for Sustainable Synthesis
| Principle | Application to Indenone Synthesis |
|---|---|
| Atom Economy | Designing reactions (e.g., cycloadditions) that maximize the incorporation of starting materials into the final product. researchgate.net |
| Use of Catalysis | Employing reusable catalysts to minimize stoichiometric waste. purkh.com |
| Benign Solvents | Replacing hazardous organic solvents with water, ionic liquids, or conducting reactions under solvent-free conditions. researchgate.net |
| Energy Efficiency | Utilizing methods like microwave irradiation to reduce reaction times and energy input. organic-chemistry.org |
| Renewable Feedstocks | Exploring bio-based starting materials to reduce reliance on petrochemicals. purkh.com |
Advanced Spectroscopic and Imaging Techniques for Real-Time Monitoring of this compound Reactions
The ability to monitor chemical reactions in real-time is crucial for understanding reaction mechanisms, optimizing conditions, and ensuring process safety and control. nih.gov Advanced spectroscopic techniques offer non-invasive, in-situ methods to track the concentrations of reactants, intermediates, and products throughout the course of a reaction involving this compound.
Techniques such as Nuclear Magnetic Resonance (NMR), Fourier-Transform Infrared (FTIR), Raman, and UV-Vis spectroscopy can be integrated into reaction vessels or flow chemistry systems to provide continuous data streams. mdpi.comresearchgate.net For example, benchtop NMR spectroscopy can provide quantitative information on the conversion of starting materials and the formation of products and by-products. bruker.comnih.gov Infrared spectroscopy is particularly useful for monitoring the disappearance and appearance of functional groups, such as the carbonyl group in the indenone core. mdpi.com
The combination of these Process Analytical Technologies (PAT) with chemometric methods, such as principal component analysis, allows for the deconvolution of complex spectral data to extract detailed kinetic and concentration profiles. nih.govresearchgate.net This data-rich approach facilitates rapid reaction optimization and the development of robust, scalable synthetic processes. nih.gov Furthermore, techniques like Surface-Enhanced Raman Spectroscopy (SERS) could offer the sensitivity needed to detect and monitor low-concentration intermediates, providing deeper mechanistic insights. mdpi.com
Table 3: Spectroscopic Techniques for Real-Time Reaction Monitoring
| Technique | Information Provided | Advantages for Indenone Synthesis |
|---|---|---|
| NMR Spectroscopy | Quantitative concentration of species, structural elucidation. bruker.com | Highly specific, provides detailed structural information on intermediates. |
| FTIR/Raman Spectroscopy | Vibrational modes of functional groups. mdpi.com | Non-destructive, suitable for in-situ monitoring in various reaction media. |
| UV-Vis Spectroscopy | Electronic transitions, concentration of chromophoric species. mdpi.com | Sensitive, can be coupled with fiber optics for remote monitoring. |
| Mass Spectrometry | Molecular weight of reaction components. | High sensitivity for detecting trace intermediates and by-products. copernicus.org |
Theoretical Advancements for Predictive Modeling of this compound Behavior
Theoretical and computational chemistry provides a powerful lens through which to understand and predict the behavior of molecules at an atomic level. For this compound, computational models can predict a wide range of properties, from its fundamental electronic structure to its potential biological activity, guiding experimental efforts and saving resources.
Quantum chemical calculations, such as those based on Density Functional Theory (DFT), can be used to model the geometry, electronic properties, and reactivity of the molecule. These calculations can help elucidate reaction mechanisms, predict the regioselectivity of synthetic transformations, and calculate spectroscopic properties to aid in structural confirmation. acs.org For instance, modeling the transition states of potential synthetic routes can help identify the most energetically favorable pathways.
Predictive modeling is also crucial in drug discovery for assessing the ADMET properties of indenone derivatives. benthamdirect.comnih.gov Quantitative Structure-Activity Relationship (QSAR) models correlate the structural features of a series of compounds with their biological activity, allowing for the prediction of the potency of new analogs. biopharmatrend.com By combining computational predictions with in vitro bioactivity data, researchers can build more accurate models to prioritize which derivatives of this compound are most promising for further development. nih.gov
Table 4: Theoretical Models for Predicting Molecular Behavior
| Modeling Approach | Predicted Properties | Application in Research |
|---|---|---|
| Quantum Chemistry (DFT) | Molecular geometry, electronic structure, reaction energies, spectroscopic data. | Elucidating reaction mechanisms, predicting reactivity. acs.org |
| Molecular Dynamics (MD) | Conformational changes, solvent effects, binding interactions. | Simulating interactions with biological targets (e.g., proteins). |
| QSAR/QSPR | Biological activity, physicochemical properties. | Predicting the bioactivity and properties of new analogs. nih.gov |
| Pharmacophore Modeling | Essential structural features for biological activity. | Designing new derivatives with enhanced potency and selectivity. |
Interdisciplinary Research Opportunities Involving this compound
The versatile structure of the indenone core opens up numerous opportunities for interdisciplinary research, extending beyond traditional organic and medicinal chemistry into materials science, chemical biology, and agriculture. guidechem.comscispace.com
In materials science , indenone derivatives have been explored for their use in organic light-emitting diodes (OLEDs), dyes, and fluorophores. rsc.orgscispace.com The rigid, planar structure and potential for electronic modification make this compound a candidate for the development of novel functional materials with tailored optical and electronic properties.
In chemical biology , analogs of this compound could be developed as molecular probes to study biological processes. By attaching fluorescent tags or reactive groups, these probes could be used to visualize cellular components or to identify the protein targets of bioactive indenone derivatives.
In agriculture , the indanone scaffold has been found in compounds with insecticidal, fungicidal, and herbicidal properties. beilstein-journals.org This suggests that derivatives of this compound could be explored as new agrochemicals.
The broad range of reported biological activities for indenones—including anticancer, antiviral, anti-inflammatory, and neuroprotective effects—underscores the vast potential for collaboration between synthetic chemists and biologists to develop new therapeutic agents. beilstein-journals.orgresearchmap.jpnih.gov
Identification of Remaining Challenges and Opportunities in this compound Scholarship
Despite the promise of this compound and its analogs, several challenges and opportunities remain. A primary challenge is the development of highly efficient, selective, and sustainable synthetic routes that can be easily scaled up. Many existing methods for indenone synthesis lack ideal atom economy or require harsh conditions. beilstein-journals.org This presents a significant opportunity for innovation in catalytic and green synthetic methodologies.
Furthermore, there is a lack of specific computational models and spectroscopic data libraries for this particular compound and its close derivatives. Building these resources would accelerate future research by enabling more accurate predictions and faster characterization. The integration of real-time monitoring into its synthesis and reactions remains an open area for exploration, which could lead to improved process control and deeper mechanistic understanding.
Q & A
Q. What are the established synthetic routes for 7-Chloro-4-hydroxy-2,3-dihydro-1H-inden-1-one, and how can reaction conditions be optimized for yield?
Methodological Answer: The compound is typically synthesized via multi-step routes involving halogenation and oxidation. For example, phthalic anhydride derivatives can serve as precursors, with chlorination at the 7-position achieved using reagents like SOCl₂ or PCl₃. Hydroxylation at the 4-position often employs H₂O₂ in ethanol under controlled pH (e.g., acidic conditions) to stabilize intermediates . Optimization includes monitoring reaction temperature (e.g., 60–80°C for chlorination) and using catalysts like FeCl₃ to improve regioselectivity. Yield improvements (from ~50% to >75%) are reported when using inert atmospheres (N₂/Ar) to prevent side reactions .
Q. What analytical techniques are recommended for characterizing the purity and structure of this compound?
Methodological Answer:
- Nuclear Magnetic Resonance (NMR): ¹H-NMR is critical for confirming substitution patterns. For instance, the hydroxyl proton (4-position) appears as a singlet at δ 10.2–10.5 ppm, while aromatic protons in the indenone ring resonate between δ 7.1–7.4 ppm .
- High-Performance Liquid Chromatography (HPLC): Reverse-phase C18 columns with UV detection (λ = 254 nm) are used to assess purity (>98% required for biological assays) .
- Mass Spectrometry (MS): ESI-MS in positive ion mode confirms molecular weight (MW ≈ 186.6 g/mol) and fragmentation patterns .
Q. How should solubility and storage conditions be determined to maintain the stability of this compound?
Methodological Answer:
- Solubility Testing: The compound is sparingly soluble in water but dissolves in polar aprotic solvents (e.g., DMSO, DMF) at 10 mM concentrations. Solubility profiles should be validated via UV-Vis spectroscopy at 25°C .
- Storage: Store at 2–8°C in airtight, light-resistant containers under nitrogen to prevent oxidation. Lyophilization is recommended for long-term stability (>6 months) .
Advanced Research Questions
Q. How can researchers resolve contradictions in spectral data (e.g., NMR chemical shift discrepancies) during structural confirmation?
Methodological Answer: Contradictions often arise from tautomerism or solvent effects. For example, the hydroxyl group’s proton may exhibit variable shifts in DMSO-d₆ vs. CDCl₃ due to hydrogen bonding. Strategies include:
- Variable Temperature NMR: Identify dynamic equilibria (e.g., keto-enol tautomerism) by analyzing shifts at 25°C vs. 60°C .
- Computational Modeling: DFT calculations (B3LYP/6-31G*) predict theoretical shifts to compare with experimental data .
- 2D-COSY and HSQC: Resolve overlapping signals in crowded aromatic regions .
Q. What strategies are effective in evaluating the biological activity of this compound while addressing toxicity concerns?
Methodological Answer:
- In Vitro Assays: Use MTT assays (IC₅₀ determination) on cancer cell lines (e.g., HeLa) with dose ranges of 1–100 µM. Include positive controls (e.g., doxorubicin) and validate results via triplicate experiments .
- Toxicity Screening: Zebrafish embryo models (FET test) assess developmental toxicity. LC₅₀ values < 10 µM indicate high risk .
- Metabolic Stability: Incubate with liver microsomes (human/rat) to evaluate cytochrome P450-mediated degradation .
Q. What computational methods are employed to predict the reactivity of this compound in novel reactions, and how do they align with experimental data?
Methodological Answer:
- Molecular Orbital Analysis: HOMO-LUMO gaps (calculated via Gaussian 09) predict electrophilic/nucleophilic sites. The 4-hydroxy group shows high electron density, making it prone to electrophilic substitution .
- Docking Studies: AutoDock Vina simulates interactions with biological targets (e.g., COX-2 enzyme) to rationalize anti-inflammatory activity .
- Kinetic Modeling: Transition state theory (Eyring equation) models reaction rates for chlorination steps, correlating with experimental Arrhenius plots (R² > 0.95) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
